7-(2-Hydroxybut-3-yn-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(2-Hydroxybut-3-yn-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with a unique structure that includes a purine core substituted with a hydroxybutynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Hydroxybut-3-yn-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of a purine derivative with a hydroxybutynyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions often require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-(2-Hydroxybut-3-yn-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under pressure.
Substitution: Tosyl chloride (TsCl) in pyridine for converting the hydroxy group to a tosylate, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alkene or alkane derivative.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
7-(2-Hydroxybut-3-yn-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 7-(2-Hydroxybut-3-yn-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The hydroxybutynyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The purine core can also interact with nucleic acids, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
7-(2-Hydroxybut-3-yn-1-yl)-1,3-dimethylxanthine: Similar structure but with a different substitution pattern on the purine core.
7-(2-Hydroxybut-3-yn-1-yl)-1,3-dimethyladenine: Another purine derivative with a hydroxybutynyl group.
Uniqueness
7-(2-Hydroxybut-3-yn-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
65412-51-3 |
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Molecular Formula |
C11H12N4O3 |
Molecular Weight |
248.24 g/mol |
IUPAC Name |
7-(2-hydroxybut-3-ynyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H12N4O3/c1-4-7(16)5-15-6-12-9-8(15)10(17)14(3)11(18)13(9)2/h1,6-7,16H,5H2,2-3H3 |
InChI Key |
BQZIIVFUBROQIQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(C#C)O |
Origin of Product |
United States |
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